molecular formula C9H9ClN4 B11727202 Desnitro-olefin Imidacloprid CAS No. 187022-17-9

Desnitro-olefin Imidacloprid

Cat. No.: B11727202
CAS No.: 187022-17-9
M. Wt: 208.65 g/mol
InChI Key: GUKNBXPEMHBPPZ-UHFFFAOYSA-N
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Description

1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of imidazole and pyridine, characterized by the presence of a chloropyridinyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted imidazole compounds .

Scientific Research Applications

1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors in the central nervous system, leading to the disruption of neural transmission. This mechanism is similar to that of neonicotinoid insecticides, which cause rapid death in insects by blocking neural messages .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11/h1-5H,6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKNBXPEMHBPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=CN=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904089
Record name imidacloprid guanidine olefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187022-17-9
Record name imidacloprid guanidine olefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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